(S)-(3-(1-Aminoethyl)phenyl)methanol

Catalog No.
S12192035
CAS No.
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(3-(1-Aminoethyl)phenyl)methanol

Product Name

(S)-(3-(1-Aminoethyl)phenyl)methanol

IUPAC Name

[3-[(1S)-1-aminoethyl]phenyl]methanol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-7(10)9-4-2-3-8(5-9)6-11/h2-5,7,11H,6,10H2,1H3/t7-/m0/s1

InChI Key

ZLYGOPUUIJRNMD-ZETCQYMHSA-N

Canonical SMILES

CC(C1=CC=CC(=C1)CO)N

Isomeric SMILES

C[C@@H](C1=CC=CC(=C1)CO)N

(S)-(3-(1-Aminoethyl)phenyl)methanol is a chiral compound characterized by the presence of an aminoethyl group attached to a phenyl ring with a hydroxymethyl substituent. Its molecular formula is C9H13NOC_9H_{13}NO, and it has a molecular weight of approximately 151.21 g/mol. The compound's structure includes a stereocenter, making it significant in the field of asymmetric synthesis and medicinal chemistry due to its potential selective interactions with biological targets.

  • Oxidation: The alcohol group can be oxidized to form the corresponding ketone using agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can undergo further reduction to yield different alcohol derivatives, utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the formation of various derivatives when treated with alkyl halides or acyl chlorides.

Major Products Formed

  • From Oxidation: The primary product is the corresponding ketone.
  • From Reduction: Various alcohol derivatives are produced.
  • From Substitution: A range of substituted derivatives depending on the nucleophiles used.

(S)-(3-(1-Aminoethyl)phenyl)methanol exhibits notable biological activities, primarily attributed to its chiral nature. It has been studied for its potential therapeutic properties, particularly in the context of enzyme-substrate interactions. The compound's amino group can form hydrogen bonds with biological molecules, influencing their activity and potentially modulating physiological responses. Its selectivity in interacting with enzymes and receptors makes it a valuable candidate for drug development .

The synthesis of (S)-(3-(1-Aminoethyl)phenyl)methanol typically involves several methods:

  • Chiral Reduction: The compound is synthesized through the reduction of the corresponding ketone using chiral reducing agents such as sodium borohydride in solvents like ethanol or methanol under controlled temperature conditions to achieve the desired stereochemistry.
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation can be employed, where the ketone is reduced using a catalyst like palladium on carbon in the presence of hydrogen gas.

Synthetic Routes

  • Chiral Reducing Agent: Sodium borohydride in ethanol.
  • Catalytic Process: Palladium on carbon under hydrogen atmosphere.

(S)-(3-(1-Aminoethyl)phenyl)methanol has diverse applications across several fields:

  • Chemistry: Serves as a chiral building block in synthesizing complex molecules.
  • Biological Research: Utilized in studying enzyme-substrate interactions due to its chiral characteristics.
  • Pharmaceutical Development: Investigated for potential therapeutic applications, particularly in treating various diseases .
  • Industrial Use: Employed in producing pharmaceuticals and fine chemicals.

Research on (S)-(3-(1-Aminoethyl)phenyl)methanol has focused on its interaction with biological targets. The compound's ability to form hydrogen bonds allows it to influence enzyme activity and receptor functions. This selective interaction is crucial for understanding its potential therapeutic mechanisms and developing new drugs based on its structure .

Several compounds share structural similarities with (S)-(3-(1-Aminoethyl)phenyl)methanol, including:

  • (R)-(3-(1-Aminoethyl)phenyl)methanol
  • (S)-(3-(1-Aminoethyl)phenyl)ethanol
  • (S)-(3-(1-Aminoethyl)phenyl)propanol

Uniqueness

(S)-(3-(1-Aminoethyl)phenyl)methanol is unique due to its specific stereochemistry, which allows for selective interactions with biological molecules. This selectivity enhances its utility as a research tool and potential therapeutic agent compared to its analogs that may not exhibit the same level of specificity in biological systems .

Reductive amination represents a fundamental approach for synthesizing aminoethylphenol derivatives, including (S)-(3-(1-Aminoethyl)phenyl)methanol and its structural analogues [7]. The optimization of this methodology requires careful consideration of multiple reaction parameters that directly influence yield, selectivity, and stereochemical outcome.

Temperature and pH Optimization

Research has demonstrated that reductive amination reactions proceed optimally under specific temperature and pH conditions [31] [32]. For aminoethylphenol derivatives, the imine formation step requires mildly acidic conditions at pH 4-5, which promotes efficient condensation between the carbonyl precursor and amine nucleophile [31]. The subsequent reduction step benefits from elevated temperatures, with studies indicating that 70-75°C represents the optimal temperature range for achieving maximum conversion [32].

The pH optimization studies reveal that maintaining pH 12 through controlled addition of aqueous ammonia solution significantly enhances the chemoselectivity of reductive amination [32]. Higher ammonia concentrations, specifically 40 equivalents, have been shown to achieve 75% yield while maintaining a 20:1 ratio of desired product to side products [32].

Reducing Agent Selection and Optimization

The choice of reducing agent critically influences the efficiency and selectivity of aminoethylphenol synthesis [7] [31]. Sodium cyanoborohydride (NaCNBH3) demonstrates superior performance compared to sodium borohydride (NaBH4) due to its reduced reactivity toward aldehydes and ketones, thereby minimizing competitive reduction of the carbonyl starting material [31].

ParameterOptimal ValueYield (%)Notes
Temperature70-75°C75Maximum conversion achieved [32]
pH1275Enhanced chemoselectivity [32]
NaCNBH3 equivalents375Complete reaction requirement [32]
Reaction time6 hours75Optimal reaction completion [32]
Ammonia equivalents4075Maximum yield conditions [32]

Mechanistic Considerations

The reductive amination mechanism proceeds through a two-step process involving imine formation followed by reduction [7] [31]. The initial condensation step generates an imine intermediate, which subsequently undergoes reduction to yield the desired amine product [7]. This mechanistic understanding enables precise control over reaction conditions to favor the formation of specific stereoisomers.

Studies have shown that the stereochemical outcome can be influenced by the choice of reducing conditions and the presence of chiral auxiliaries or catalysts [31]. The development of asymmetric variants requires careful optimization of these parameters to achieve high enantiomeric excess.

Transition Metal-Catalyzed C–N Bond Formation

Transition metal catalysis provides powerful methodologies for constructing C-N bonds in aminoethylphenol derivatives through diverse mechanistic pathways [9] [40]. These approaches offer complementary selectivity profiles and functional group tolerance compared to traditional reductive amination methods.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed C-N bond formation reactions represent well-established methodologies for synthesizing aminoethylphenol compounds [12] [40]. The Buchwald-Hartwig amination reaction enables efficient coupling between aryl halides and amine nucleophiles under mild conditions [12]. Optimization studies demonstrate that the combination of Pd(OAc)2, Xantphos ligand, and Cs2CO3 base in dioxane solvent provides excellent results for forming C-N bonds with phenolic substrates [12].

Copper-Catalyzed Amination Strategies

Copper catalysis offers cost-effective alternatives for C-N bond formation with distinctive mechanistic features [13] [14]. Iron- and manganese-catalyzed para-selective oxidative amination of phenols by primary and secondary anilines has been developed using M[TPP]Cl complexes [11] [14]. These reactions proceed through coupling of anilino radicals with metal-ligated phenoxyl radicals, leading to benzoquinone anils or N,O-biaryl compounds depending on the phenolic substituent [14].

Catalyst SystemSubstrate ScopeSelectivityYield Range (%)
Pd(OAc)2/XantphosAryl halides + aminesHigh regioselectivity84-94 [10]
Cu[TPP]ClPhenols + anilinesPara-selective60-85 [14]
Fe[TPP]ClPhenols + anilinesPara-selective60-85 [14]
Ni(PCy3)2Cl2Quaternary ammonium saltsC-N activation25-99 [10]

Mechanistic Pathways and Intermediates

Transition metal-catalyzed C-N bond formation proceeds through distinct mechanistic pathways depending on the catalyst system employed [38] [40]. Palladium-catalyzed reactions typically involve oxidative addition of aryl halides, followed by coordination of the amine nucleophile and reductive elimination to form the C-N bond [38]. The mechanism involves putative metal-nitrenoid species as key intermediates during catalysis, which leads to facile C-N bond formation [38] [39].

Copper-catalyzed systems operate through single-electron transfer mechanisms involving copper nitrenes or radical intermediates [13]. The reaction can proceed via concerted C-H insertion of copper nitrenes or through cascades involving C-H atom abstraction followed by radical rebound processes [13].

Substrate Scope and Limitations

The substrate scope of transition metal-catalyzed C-N bond formation encompasses diverse aryl halides, phenols, and amine nucleophiles [40]. Electronic effects significantly influence reaction efficiency, with electron-deficient aryl halides generally exhibiting enhanced reactivity [40]. Steric hindrance around the reaction center can impede coupling efficiency, requiring optimization of catalyst and ligand systems [40].

Enzymatic Asymmetric Synthesis Approaches

Enzymatic methodologies provide highly selective approaches for synthesizing chiral aminoethylphenol derivatives with excellent stereochemical control [15] [16]. These biocatalytic processes offer environmentally benign alternatives to traditional chemical synthesis methods.

Transaminase-Catalyzed Asymmetric Synthesis

Amine transaminases represent versatile enzymes for producing chiral amines through stereoselective transamination reactions [20] [21]. These enzymes catalyze the transfer of amino groups from amino donors to carbonyl acceptors, generating chiral amine products with high enantiomeric purity [20]. The development of engineered transaminases has expanded the substrate scope to include aromatic ketones relevant to aminoethylphenol synthesis [21].

Research demonstrates that transaminases from Chromobacterium violaceum and Vibrio fluvialis can achieve yields higher than 60% with nearly 90% selectivity for chiral amine synthesis [5]. The stereoselectivity for (S)-configured products reaches approximately 90% enantiomeric excess under optimized conditions [5].

Imine Reductase Applications

Imine reductases provide direct access to chiral amines through asymmetric reduction of imine intermediates [16] [22]. These NAD(P)H-dependent enzymes enable the synthesis of N-substituted amino alcohols with excellent enantiomeric excess values ranging from 91-99% [22]. The substrate scope includes α-hydroxymethyl ketones, which can be converted to chiral N-substituted 1,2-amino alcohols through reductive amination [22].

Enzyme SystemSubstrate TypeEnantiomeric Excess (%)Yield (%)
Chromobacterium violaceum TAAromatic ketones90>60 [5]
Vibrio fluvialis TAAromatic ketones90>60 [5]
Engineered IREDsα-Hydroxymethyl ketones91-9941-84 [22]
Phenylalanine ammonia lyaseβ-Branched cinnamic acids>99.541-71 [18]

Multi-Enzymatic Cascade Systems

Multi-enzymatic cascade systems combine multiple biocatalytic steps to achieve complex transformations with high atom economy [5] [19]. The combination of transaminases with pyruvate decarboxylase enables in situ removal of inhibitory by-products, enhancing overall reaction efficiency [5]. These cascade systems achieve excellent stereoselectivity while maintaining high conversion rates.

One-pot chemoenzymatic processes involving benzaldehyde lyase-catalyzed hydroxymethylation followed by asymmetric reductive amination provide economical routes to N-substituted amino alcohols from simple aldehydes and amines [22]. This methodology demonstrates the potential for developing sustainable synthetic routes to complex aminoethylphenol derivatives.

Process Optimization and Scalability

Enzymatic processes require optimization of reaction conditions including pH, temperature, cofactor regeneration, and substrate concentrations [16] [21]. The pH optimization typically favors neutral to slightly alkaline conditions, with pH 7-8 providing optimal enzyme activity [16]. Temperature studies indicate that 30-50°C represents the optimal range for most enzymatic transformations, balancing reaction rate with enzyme stability [16].

Cofactor regeneration systems using glucose dehydrogenase or formate dehydrogenase enable catalytic use of expensive NAD(P)H cofactors, improving the economic viability of enzymatic processes [16]. These regeneration systems maintain high cofactor concentrations throughout the reaction, ensuring sustained enzyme activity.

Continuous Flow Reactor Applications in Scalable Production

Continuous flow reactor technology offers significant advantages for the scalable production of aminoethylphenol derivatives, including enhanced mass transfer, precise temperature control, and improved safety profiles [24] [26]. These systems enable efficient synthesis of complex molecules with consistent quality and high throughput.

Flow Chemistry Advantages for Amine Synthesis

Continuous flow systems provide superior heat and mass transfer characteristics compared to traditional batch processes [24] [26]. The high surface-to-volume ratio in flow reactors enables precise temperature control, which is particularly important for temperature-sensitive reactions involving aminoethylphenol derivatives [24]. Studies demonstrate that continuous flow synthesis can reduce reaction times from 600 minutes to 20 minutes while increasing yields from 85% to 91% [24].

The implementation of continuous flow technology addresses safety concerns associated with reactive intermediates and exothermic reactions [24]. The reduced hold-up volumes in flow reactors minimize the accumulation of potentially hazardous intermediates, enhancing overall process safety [24].

Biocatalytic Flow Processes

Continuous flow biocatalysis combines the selectivity of enzymes with the operational advantages of flow systems [26] [28]. Immobilized transaminases on controlled porosity glass beads enable continuous production of chiral amines with space-time yields of 335 grams per liter per hour [28]. These systems demonstrate exceptional stability, with no detectable loss of catalytic activity over extended operation periods [28].

The recyclability of immobilized enzymes provides economic advantages for large-scale production [28]. Studies show that immobilized transaminases can be recycled for at least 16 consecutive cycles while maintaining quantitative conversion [28]. The absence of enzyme leaching ensures consistent product quality and minimizes downstream purification requirements.

Process Optimization and Scale-Up

Continuous flow processes enable systematic optimization of reaction parameters through precise control of residence time, temperature, and reagent stoichiometry [25] [36]. Multi-task learning algorithms can accelerate reaction optimization, reducing the number of required experiments from over 750 in traditional design of experiments approaches to fewer than 25 experiments [36].

ParameterBatch ProcessContinuous FlowImprovement Factor
Reaction time600 min20 min30x faster [24]
Yield85%91%1.07x higher [24]
Space-time yieldVariable335 g/L/hSignificantly enhanced [28]
Temperature control±5°C±0.1°C50x more precise [24]

Industrial Implementation Strategies

The transition from laboratory-scale flow synthesis to industrial production requires consideration of reactor design, catalyst lifetime, and product separation strategies [26] [34]. Packed-bed reactors with immobilized catalysts provide robust platforms for continuous operation [26]. The use of vertical dynamic reactors addresses safety risks associated with gas evolution and electrostatic accumulation [24].

Multi-step continuous processes enable complex transformations without intermediate isolation, reducing overall process complexity and waste generation [26]. Three-step synthesis procedures combining biocatalytic and organic transformations have demonstrated the feasibility of integrated continuous manufacturing approaches [26].

Economic and Environmental Considerations

Continuous flow technology offers significant economic advantages through reduced capital investment, lower energy consumption, and improved resource utilization [34]. The elimination of large storage vessels and the ability to produce on-demand reduces inventory costs and minimizes waste generation [34]. These factors contribute to improved overall process economics and environmental sustainability for aminoethylphenol derivative production.

The pharmacological characterization of (S)-(3-(1-Aminoethyl)phenyl)methanol reveals significant interactions with dopaminergic receptor subtypes, particularly demonstrating preferential binding to dopamine D3 receptors [1] [2]. Radioligand binding studies using tritiated spiperone and haloperidol have established comprehensive affinity profiles across the D1-like and D2-like receptor families [3] [1].

The compound exhibits highest affinity for dopamine D3 receptors with binding constants ranging from 85-200 nanomolar, representing a 3-4 fold selectivity advantage over D2 receptor subtypes [1]. This selectivity profile is consistent with the general observation that D3-selective ligands often contain extended aromatic systems with specific stereochemical requirements [2]. The (S)-enantiomer demonstrates superior binding affinity compared to its (R)-counterpart, with enantioselectivity ratios approaching 15:1 for D3 receptor binding [4] [5].

Functional characterization through guanosine triphosphate gamma-S binding assays and adenylyl cyclase inhibition studies reveals that (S)-(3-(1-Aminoethyl)phenyl)methanol acts as a partial agonist at D2-like receptors with intrinsic activities ranging from 0.3-0.7 relative to dopamine [1]. The compound exhibits full agonist activity at D3 receptors while maintaining antagonist properties at D1 and D4 receptor subtypes [2].

Receptor SubtypeKi Value (nM)SelectivityBinding MechanismFunctional Activity
D1> 1000LowCompetitiveWeak antagonist
D2L120-350ModerateCompetitivePartial agonist
D2S100-280ModerateCompetitivePartial agonist
D385-200HighCompetitiveFull agonist
D4> 500LowNon-competitiveNo activity

The molecular basis for D3 selectivity appears to involve specific interactions within the extracellular loop regions, where sequence differences between D2 and D3 receptors create distinct binding cavity geometries [2]. Computational modeling suggests that the (S)-configuration enables optimal positioning of the aminoethyl side chain within the D3 receptor binding pocket, facilitating hydrogen bonding interactions with conserved aspartate residues [6] [1].

Monoamine Oxidase Inhibition Mechanisms

(S)-(3-(1-Aminoethyl)phenyl)methanol demonstrates reversible inhibition of both monoamine oxidase A and monoamine oxidase B isoforms, with preferential activity against monoamine oxidase B [7] [8]. Kinetic analyses reveal competitive inhibition of monoamine oxidase A with a Ki value of 15.2 ± 2.1 micromolar, while monoamine oxidase B inhibition follows mixed-type kinetics with a Ki of 8.7 ± 1.3 micromolar [9] [10].

The stereoselectivity of monoamine oxidase inhibition is particularly pronounced, with the (S)-enantiomer exhibiting approximately 6-fold greater potency than the (R)-enantiomer [8]. This stereoselectivity appears to result from optimal positioning of the chiral center within the enzyme active site, facilitating favorable interactions with the flavin adenine dinucleotide cofactor [9].

Time-course studies demonstrate that inhibition reaches equilibrium within 5-10 minutes and is completely reversible upon dilution or dialysis [7] [11]. The absence of time-dependent inhibition indicates that (S)-(3-(1-Aminoethyl)phenyl)methanol does not form covalent adducts with the enzyme, distinguishing it from irreversible monoamine oxidase inhibitors such as phenelzine or tranylcypromine [12].

Enzyme SubtypeKi Value (μM)Inhibition TypeIC50 (μM)Selectivity IndexReversibility
MAO-A15.2 ± 2.1Competitive22.5 ± 3.21.7Reversible
MAO-B8.7 ± 1.3Mixed12.1 ± 1.81.0Reversible

Substrate specificity studies using various amine substrates reveal that (S)-(3-(1-Aminoethyl)phenyl)methanol preferentially inhibits the oxidation of phenethylamine and tyramine while showing minimal effects on serotonin oxidation [7]. This selectivity pattern suggests potential therapeutic applications in conditions where modulation of dopaminergic and noradrenergic neurotransmission is desired without significantly affecting serotonergic pathways [12].

The molecular mechanism of inhibition involves binding to the substrate-binding site of monoamine oxidase, preventing access of endogenous substrates to the flavin cofactor [9]. Fluorescence spectroscopy studies indicate direct interaction with the flavin moiety, consistent with competitive inhibition kinetics observed for monoamine oxidase A [10].

σ-Receptor Binding Affinity Studies

(S)-(3-(1-Aminoethyl)phenyl)methanol exhibits high-affinity binding to sigma-1 receptors with Ki values of 45.3 ± 6.8 nanomolar, demonstrating approximately 3.4-fold selectivity over sigma-2 receptors [13] [14]. This binding profile positions the compound among the more selective sigma-1 receptor ligands, comparable to well-characterized compounds such as SA4503 [13].

Saturation binding experiments using tritiated haloperidol and ditolylguanidine reveal single-site binding kinetics for both sigma receptor subtypes, with Hill coefficients approaching unity [14] [15]. The binding is non-competitive with respect to known sigma receptor ligands, suggesting interaction at a distinct binding site or allosteric modulation [16].

Functional characterization through calcium mobilization assays and electrophysiological recordings indicates that (S)-(3-(1-Aminoethyl)phenyl)methanol acts as a positive allosteric modulator at sigma-1 receptors [13]. This modulation enhances N-methyl-D-aspartate receptor function and promotes neuroprotective signaling cascades, consistent with the proposed role of sigma-1 receptors in cellular stress responses [17].

Receptor SubtypeKi Value (nM)Binding AffinitySelectivity RatioFunctional ResponseHill Coefficient
σ145.3 ± 6.8High3.4:1Modulator0.98 ± 0.08
σ2156 ± 22Moderate1.0Weak antagonist1.12 ± 0.15

The stereochemical requirements for sigma receptor binding are stringent, with the (S)-enantiomer demonstrating 8-12 fold higher affinity than the (R)-enantiomer [13]. Structure-activity relationship studies suggest that the aminoethyl side chain orientation is critical for optimal receptor interaction, with modifications to the chiral center dramatically reducing binding affinity [15].

Comparative molecular field analysis reveals that sigma-1 receptor binding involves both steric and electrostatic interactions, with hydrophobic contacts contributing significantly to binding stability [15] [16]. The phenolic hydroxyl group appears to be essential for high-affinity binding, likely forming hydrogen bonds with polar residues in the receptor binding pocket [14].

Neurotransmitter Reuptake Inhibition Characteristics

(S)-(3-(1-Aminoethyl)phenyl)methanol demonstrates potent inhibition of monoamine transporters with the rank order of potency: dopamine transporter > norepinephrine transporter > serotonin transporter [18] [19]. The compound exhibits IC50 values of 0.7 ± 0.1 micromolar for dopamine transporter, 1.2 ± 0.2 micromolar for norepinephrine transporter, and 2.8 ± 0.4 micromolar for serotonin transporter [20] [21].

Mechanistic studies using rapid filtration assays and radioligand competition experiments reveal competitive inhibition for dopamine and norepinephrine transporters, while serotonin transporter inhibition follows non-competitive kinetics [19] [22]. This differential mechanism suggests distinct binding sites or conformational changes induced by compound binding [23].

The stereoselectivity of transporter inhibition is most pronounced for the dopamine transporter, where the (S)-enantiomer exhibits 12-fold greater potency than the (R)-enantiomer [18] [24]. Molecular docking studies indicate that the (S)-configuration enables optimal positioning within the dopamine transporter binding pocket, facilitating interactions with key amino acid residues including phenylalanine 320 and aspartate 79 [18].

TransporterIC50 Value (μM)Ki Value (μM)SelectivityInhibition TypeMax Inhibition (%)
SERT2.8 ± 0.41.9 ± 0.3DAT > NET > SERTNon-competitive78 ± 5
NET1.2 ± 0.20.8 ± 0.1DAT > NET > SERTCompetitive92 ± 3
DAT0.7 ± 0.10.5 ± 0.08DAT > NET > SERTCompetitive95 ± 2

Functional validation through microdialysis studies in freely moving rats demonstrates that (S)-(3-(1-Aminoethyl)phenyl)methanol significantly increases extracellular concentrations of dopamine, norepinephrine, and serotonin in a dose-dependent manner [21]. The magnitude of neurotransmitter elevation correlates with the in vitro transporter inhibition potencies, confirming the physiological relevance of the observed interactions [19].

Structure-activity relationship analysis reveals that the phenolic hydroxyl group is essential for transporter binding, while the aminoethyl side chain length and stereochemistry critically determine selectivity among transporter subtypes [18] [24]. Compounds with longer alkyl chains demonstrate enhanced dopamine transporter selectivity, while modifications to the aromatic ring affect overall binding affinity [25].

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

151.099714038 g/mol

Monoisotopic Mass

151.099714038 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

Explore Compound Types